![molecular formula C15H10ClFO3 B3010037 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]prop-2-enoic acid CAS No. 449778-67-0](/img/structure/B3010037.png)
3-[2-(4-Chloro-3-fluorophenoxy)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid is a fluorinated aromatic acrylic acid derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar fluoro-phenyl-acrylic acids and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of fluoro-phenyl-acrylic acids typically involves the condensation of substituted phenyl acetic acids and aldehydes, as mentioned in the study of various substituted phenyl acrylic acids . The Knoevenagel reaction is a common method used for the synthesis of acrylic acids, as demonstrated in the preparation of (E)-3-(3,4-dihydroxyphenyl) acrylic acid . Although the exact synthesis route for 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid is not provided, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of fluoro-phenyl-acrylic acids is characterized by the presence of a fluorine atom, which can engage in halogen-halogen interactions, as seen in the metal complexes of fluoro-phenyl-acrylic acids . These interactions can influence the overall geometry and stability of the compounds. The presence of chlorine in the compound of interest may further contribute to such interactions and affect the molecular conformation.
Chemical Reactions Analysis
Fluoro-phenyl-acrylic acids can participate in various chemical reactions due to their acrylic moiety and halogen substituents. For instance, they can form metal complexes with different geometries and exhibit antiferromagnetic interactions, as observed in the synthesized metal complexes . The reactivity of the vinyl group in acrylic acids allows for polymerization and the formation of copolymers, which are used in various applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-phenyl-acrylic acids are influenced by their molecular structure. The presence of fluorine can affect the lipophilicity and hydrolysis of the compounds, potentially enhancing their antimicrobial activity . The optoelectronic properties of related compounds, such as 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, have been studied, indicating their potential as nonlinear optical materials . These properties are crucial for applications in fields like dye-sensitized solar cells (DSSCs) and other optoelectronic devices.
Applications De Recherche Scientifique
Synthesis and Copolymerization
- Copolymerization with Styrene : 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid derivatives have been used for copolymerization with styrene. The derivatives are synthesized through Knoevenagel condensation and characterized using various analytical techniques. These copolymers decompose in two steps, indicating potential for specific industrial applications (Whelpley et al., 2022).
Antimicrobial Activity
- Polymeric Drug for Antimicrobial Studies : Derivatives of 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid have been utilized in synthesizing polymers for antimicrobial activity studies. These studies involve testing against microorganisms like Escherichia coli and Pseudomonas aeruginosa, providing insights into their potential use in developing antimicrobial agents (Arun, Reddy, & Rajkumar, 2003).
Metal Complex Formation
- Halogen-Halogen Interactions in Metal Complexes : Research on fluoro-phenyl-acrylic acids, including derivatives similar to 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid, has led to the synthesis of new metal complexes. These complexes are important for understanding halogen-halogen interactions and have potential applications in materials science (Liu, Liu, & Li, 2011).
Optoelectronic Properties
- Study of Optoelectronic Properties : The optoelectronic and thermodynamic properties of molecules similar to 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid have been studied, indicating their potential use in nonlinear optical materials and dye-sensitized solar cells (Fonkem et al., 2019).
Polymer Synthesis
- Synthesis of Fluorinated Heterocyclic Compounds : Fluoroacrylic derivatives are used for synthesizing various fluorinated heterocyclic compounds, demonstrating their versatility in organic synthesis and potential applications in pharmaceuticals and materials science (Shi, Wang, & Schlosser, 1996).
Chalcones as Anti-Microbial Agents
- Chalcones Synthesis for Anti-Microbial Applications : Derivatives have been synthesized for evaluating their potential as anti-microbial agents, indicating the broad scope of applications in healthcare and drug development (Manivannan, 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid involves the reaction of 4-chloro-3-fluorophenol with 2-bromophenol to form 2-(4-chloro-3-fluorophenoxy)phenol. This intermediate is then reacted with 3-bromopropenoic acid to form the final product, 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid.", "Starting Materials": [ "4-chloro-3-fluorophenol", "2-bromophenol", "3-bromopropenoic acid" ], "Reaction": [ "Step 1: 4-chloro-3-fluorophenol is reacted with 2-bromophenol in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form 2-(4-chloro-3-fluorophenoxy)phenol.", "Step 2: 2-(4-chloro-3-fluorophenoxy)phenol is then reacted with 3-bromopropenoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide and a catalyst such as 4-dimethylaminopyridine to form the final product, 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid." ] } | |
Numéro CAS |
449778-67-0 |
Formule moléculaire |
C15H10ClFO3 |
Poids moléculaire |
292.69 g/mol |
Nom IUPAC |
3-[2-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H10ClFO3/c16-12-7-6-11(9-13(12)17)20-14-4-2-1-3-10(14)5-8-15(18)19/h1-9H,(H,18,19) |
Clé InChI |
MUBWGYNEVHIYJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=C(C=C2)Cl)F |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=C(C=C2)Cl)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



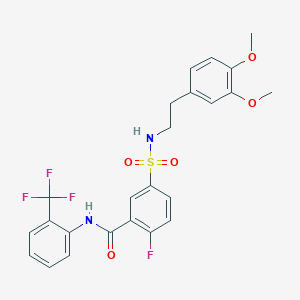
![6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine](/img/structure/B3009955.png)
![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)
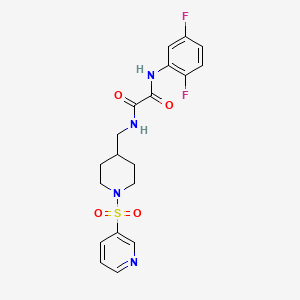
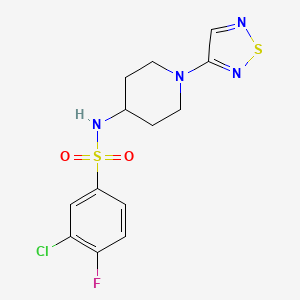
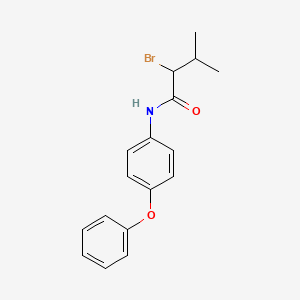
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B3009967.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B3009968.png)
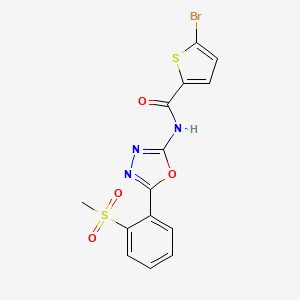

![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B3009971.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B3009975.png)
